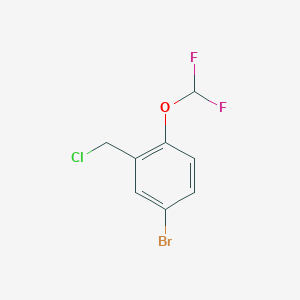

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene

Description

Properties

IUPAC Name |

4-bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClF2O/c9-6-1-2-7(13-8(11)12)5(3-6)4-10/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQWZKACAVYQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039329-39-9 | |

| Record name | 4-bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(chloromethyl)-1-(difluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.

Types of Reactions:

Substitution Reactions: 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert halogenated groups into corresponding hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Major Products Formed:

Substitution: Formation of azido, cyano, or amino derivatives.

Oxidation: Formation of hydroxylated or carbonylated derivatives.

Reduction: Formation of dehalogenated hydrocarbons.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular differences between the target compound and analogous brominated benzene derivatives from the evidence:

Key Observations:

Substituent Reactivity :

- The chloromethyl group in the target compound enhances its reactivity toward nucleophilic substitution (e.g., with amines or thiols) compared to methyl (), methylsulfanyl (), or fluoro () substituents.

- Difluoromethoxy (-OCHF₂) is less electron-withdrawing than trifluoromethoxy (-OCF₃) (), making the target compound more reactive in electrophilic aromatic substitution than trifluoromethoxy-containing analogues.

Molecular Weight and Polarity: The target compound has a higher molecular weight (271.49 g/mol) than analogues due to the chloromethyl group. Difluoromethoxy and trifluoromethoxy groups increase polarity, enhancing solubility in organic solvents compared to non-polar methyl groups ().

Biological Activity

4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene, with the CAS number 1039329-39-9, is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a chloromethyl group, and a difluoromethoxy substituent on a benzene ring. Its molecular formula is C8H6BrClF2O, which contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H6BrClF2O |

| Molecular Weight | 267.49 g/mol |

| CAS Number | 1039329-39-9 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents can enhance lipophilicity, allowing the compound to penetrate cellular membranes effectively.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Binding : The presence of halogens may facilitate binding to certain receptors, influencing signaling pathways associated with cell growth and apoptosis.

Pharmacological Effects

Research has demonstrated that 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene exhibits several pharmacological effects:

- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function.

- Anti-inflammatory Properties : The compound has been evaluated for its potential to modulate inflammatory responses, suggesting a role in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers investigated the effects of 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene on pancreatic cancer cells. The results indicated that the compound inhibited cell growth with an IC50 value of 0.58 μM when cultured in galactose-containing media, which emphasizes its reliance on oxidative phosphorylation (OXPHOS) for ATP production .

Study 2: Mechanistic Insights

Another study focused on the mechanism of action revealed that treatment with the compound led to significant depletion of ATP levels in MIA PaCa-2 cells, suggesting a targeted disruption of mitochondrial function . This finding supports the hypothesis that compounds affecting OXPHOS could serve as effective anticancer agents.

Q & A

Basic Research Question

- Chloromethyl : Use fume hoods and nitrile gloves; reacts exothermically with water, releasing HCl. Neutralize spills with NaHCO₃ .

- Difluoromethoxy : HF scavengers (e.g., CaCO₃) must be available. Store in PTFE-lined containers to prevent leaching .

- Emergency response : Eye exposure requires 15-min saline rinse; inhalation demands immediate oxygen therapy. SDS documentation must align with GHS H301/H315 codes .

How do electronic effects of substituents influence electrophilic substitution reactions?

Advanced Research Question

The difluoromethoxy group (-OCF₂) is strongly electron-withdrawing (-I effect), directing electrophiles to the para position relative to itself. Bromine (-I/+M) competes, creating regioselective ambiguity. Computational modeling (e.g., Hirshfeld charge analysis) predicts reactivity: in 4-Bromo-2-(chloromethyl)-1-(difluoromethoxy)benzene, nitration favors the 5-position (para to -OCF₂, meta to Br) . Experimental validation via competitive reactions with HNO₃/H₂SO₄ and HPLC analysis of nitro derivatives is essential .

What strategies mitigate halogen exchange during nucleophilic substitutions?

Advanced Research Question

Unintended halogen scrambling (e.g., Br ↔ Cl) occurs under harsh conditions (high temp, polar aprotic solvents). Strategies:

- Use mild bases (Cs₂CO₃ instead of NaOH) in DMSO to minimize nucleophilic displacement of Br.

- Lower reaction temperatures (0–25°C) and shorter durations (≤2 hr) .

- Monitor via ICP-MS for halide byproducts .

How can researchers validate the purity of this compound for catalytic studies?

Basic Research Question

- HPLC : C18 column, MeCN:H₂O (70:30), 1 mL/min flow; compare retention times with standards.

- Elemental analysis : Br (theoretical ~25.1%) and Cl (~10.4%) must align within ±0.3% .

- Mass spectrometry : ESI-MS in positive mode to confirm [M+H]⁺ (exact mass 293.92 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.